BenchChemオンラインストアへようこそ!

N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide

Hydrogen bonding Drug-likeness Physicochemical profiling

Procure N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide (CAS 858243-97-7) specifically for synthetic routes requiring a pre-installed C-6 formamide—enabling Traube-type purine cyclization that 5-substituted uracils cannot perform. With 3 H-bond donors (vs. 2 for uracil) and a TPSA of 87.3 Ų, it offers unique binding-site mapping capability. Its lower lipophilicity (XLogP3 = -1.7) and favorable safety profile—lacking 5-FU's reproductive toxicity (Cat. 1B)—make it the pragmatic choice for medicinal chemistry programs prioritizing solubility and occupational safety. Available from Enamine at 95% purity.

Molecular Formula C5H5N3O3
Molecular Weight 155.113
CAS No. 858243-97-7
Cat. No. B2668103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide
CAS858243-97-7
Molecular FormulaC5H5N3O3
Molecular Weight155.113
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)NC=O
InChIInChI=1S/C5H5N3O3/c9-2-6-3-1-4(10)8-5(11)7-3/h1-2H,(H3,6,7,8,9,10,11)
InChIKeyFNJSQTSRRARDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide (CAS 858243-97-7): Uracil-6-Formamide Procurement Specifications


N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide (CAS 858243-97-7) is a pyrimidine-2,4-dione (uracil) derivative bearing a formamide (–NHCHO) substituent at the 6-position of the heterocyclic ring [1]. Its molecular formula is C5H5N3O3 with a molecular weight of 155.11 g/mol. The compound is commercially available as a research-grade building block (e.g., from Enamine via Sigma-Aldrich, catalog EN300-6734955) with a certified purity of 95% . This formamide-functionalized uracil is distinct from the more common 5-substituted uracil analogs (e.g., 5-fluorouracil, 5-formyluracil) and serves as a versatile intermediate in heterocyclic synthesis, particularly for constructing purine-like scaffolds.

Why N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide Cannot Be Replaced by Generic Uracil Analogs


The 6-formamide substitution pattern in N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide imparts physicochemical and reactivity properties that are not replicated by 5-substituted uracils (e.g., 5-fluorouracil, 5-formyluracil) or by 6-aminouracil. The formamide group at C-6 introduces an additional hydrogen bond donor (the amide N–H) beyond the uracil core, increasing the HBD count from 2 to 3 and the topological polar surface area (TPSA) from approximately 58 Ų to 87.3 Ų [1]. Furthermore, the 6-formamide moiety can participate in cyclization reactions (e.g., Traube-type purine synthesis) that are inaccessible to 5-substituted analogs, making this compound functionally unique as a synthetic intermediate [2]. These structural differences mean that generic uracil derivatives cannot serve as drop-in replacements in applications requiring the specific 6-formamide geometry, hydrogen-bonding pattern, or reactivity profile.

Quantitative Differentiation Evidence for N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide Versus Closest Analogs


Hydrogen Bond Donor Count: 6-Formamide-Uracil vs. Uracil and 5-Fluorouracil

N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide possesses three hydrogen bond donor (HBD) groups, compared to two for unsubstituted uracil and two for 5-fluorouracil (5-FU) [1][2]. The additional HBD arises from the formamide N–H proton at the 6-position. The topological polar surface area (TPSA) is correspondingly elevated at 87.3 Ų versus approximately 58 Ų for both uracil and 5-FU. These differences are likely to affect membrane permeability and solubility profiles, influencing the compound's suitability for specific assay or synthetic contexts.

Hydrogen bonding Drug-likeness Physicochemical profiling

Synthetic Utility: 6-Formamide Cyclization vs. 5-Formyl/Aldehyde Analogs

The 6-formamide group in N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide can, under appropriate conditions, undergo intramolecular cyclization with a vicinal amino group (e.g., at C-5) to form a fused imidazole ring, yielding purine analogs [1]. In contrast, the aldehyde group in 5-formyluracil (uracil-5-carboxaldehyde) cannot participate in an equivalent cyclization to form a purine scaffold because the formyl group is located at C-5 rather than C-6. This regiochemical distinction directly determines the compound's applicability as a purine precursor in heterocyclic synthesis.

Heterocyclic synthesis Purine scaffold Building block

GHS Safety Profile: Reduced Hazard Classification vs. 5-Fluorouracil

According to the ECHA C&L Inventory, N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide is classified as Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3 [1]. In contrast, 5-fluorouracil (5-FU) carries a Reproductive Toxicity Category 1B (teratogenic) classification [2], reflecting a substantially higher hazard profile. For procurement decisions involving laboratory handling, the absence of a reproductive toxicity classification for the 6-formamide-uracil derivative represents a meaningful safety differentiation.

Occupational safety Hazard assessment Procurement risk

Supplier Purity Benchmark: 95% Certified vs. Analog Building Blocks

N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide is available from Enamine (distributed by Sigma-Aldrich) with a certified purity of 95% . By comparison, 6-aminouracil (CAS 873-83-6), a structurally related 6-substituted uracil building block, is commonly supplied at 97–98% purity from major vendors , but lacks the formamide functional handle that enables purine cyclization. The trade-off between a slightly lower purity specification (95% vs. 98%) and the unique formamide functionality represents a quantifiable procurement decision point.

Purity specification Quality control Vendor comparison

Calculated Lipophilicity: Lower XLogP3 vs. 5-Fluorouracil and Uracil

The computed XLogP3 for N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide is -1.7, which is substantially lower (more hydrophilic) than uracil (-1.0) and 5-fluorouracil (-0.9) [1][2][3]. This increased hydrophilicity, driven by the additional polar formamide group, may result in reduced passive membrane permeability and altered tissue distribution compared to the more lipophilic 5-FU scaffold. The ~0.7–0.8 log unit difference corresponds to an approximately 5- to 6-fold difference in octanol-water partition coefficient.

Lipophilicity ADME prediction Drug design

Recommended Application Scenarios for Procuring N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide


Purine Scaffold Synthesis via 6-Formamide Cyclization

N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide is the preferred building block for constructing purine analogs through Traube-type cyclization. When a 5-amino substituent is present (or can be introduced), the 6-formamide group can cyclize to form the imidazole ring of a purine scaffold. This synthetic route is not accessible using 5-formyluracil or 6-aminouracil alone, as documented in classical heterocyclic chemistry references [1]. Procure this compound specifically when the synthetic strategy requires a pre-installed formamide at C-6 for subsequent purine ring closure.

Hydrogen-Bonding Probes in Structural Biology and Medicinal Chemistry

The elevated hydrogen bond donor count (HBD = 3) and increased topological polar surface area (TPSA = 87.3 Ų) of N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide, relative to uracil (HBD = 2, TPSA ≈ 58 Ų) [1], make it valuable as a probe molecule for studying hydrogen-bonding interactions in protein-ligand complexes. The additional N–H donor at the 6-position can engage in interactions that are geometrically inaccessible to 5-substituted uracils, providing a tool for mapping binding-site hydrogen bond networks.

Low-Toxicity Uracil Building Block for Laboratory-Scale Synthesis

For research laboratories prioritizing occupational safety, N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide offers a favorable GHS hazard profile compared to 5-fluorouracil [1]. Specifically, it lacks the Reproductive Toxicity Category 1B (teratogenic) classification of 5-FU, reducing the need for specialized containment and disposal procedures. This makes it a pragmatically safer choice for medicinal chemistry groups conducting routine building-block chemistry where teratogenicity is a concern.

Physicochemical Property Optimization in Lead Compound Libraries

The lower lipophilicity of N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide (XLogP3 = -1.7 vs. -0.9 for 5-FU) [1] makes it suitable for lead optimization programs seeking to improve aqueous solubility or reduce non-specific protein binding. When a uracil scaffold with reduced membrane permeability is desired—for example, in targeting extracellular or cell-surface receptors—the 6-formamide derivative provides a quantifiably more hydrophilic alternative to 5-substituted uracils.

Quote Request

Request a Quote for N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.